N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-30-17-10-5-7-15(13-17)25-20(28)14-31-24-26-22-21(18-11-6-12-19(18)32-22)23(29)27(24)16-8-3-2-4-9-16/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBWSQGAKMRFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
The molecular formula of the compound is .
Structure
The compound features a thiazole ring and a methoxyphenyl group, contributing to its unique chemical properties. The presence of sulfur atoms in the structure suggests potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 372.47 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Research indicates that compounds similar to N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide may exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents.
- Anti-inflammatory Effects : Certain studies have indicated that related compounds can inhibit pro-inflammatory cytokines, providing a basis for anti-inflammatory applications.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of thiazole derivatives similar to this compound. Results showed significant inhibition of lipid peroxidation in vitro, indicating a strong potential for protecting cellular membranes from oxidative damage.
Case Study 2: Antimicrobial Efficacy
In another study, a series of thiazole-containing compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that several compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, suggesting promising antimicrobial activity.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Inhibition of lipid peroxidation | |
| Antimicrobial | MIC < 100 µg/mL against E. coli | |
| Anti-inflammatory | Reduced cytokine levels |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and its analogs to enhance biological activity. For instance, modifications to the methoxy group have been shown to significantly alter the potency against specific targets.
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized and evaluated for its potential as a therapeutic agent. Studies indicate that it may possess anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. Molecular docking studies have suggested that it could act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for developing anti-inflammatory drugs .
Anticancer Research
Research has indicated that compounds with similar structural motifs exhibit anticancer activity. The unique arrangement of the thia and diazatricyclo components may contribute to its efficacy against various cancer cell lines. Preliminary studies suggest that derivatives of this compound could be tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
The compound's biological activity is of interest due to its structural complexity, which may interact with biological targets in novel ways. Investigations into its pharmacokinetics and bioavailability are essential for understanding its therapeutic potential and optimizing its efficacy .
Synthetic Chemistry
The synthesis of N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide involves multi-step chemical reactions that can serve as a model for developing new synthetic methodologies in organic chemistry .
Case Study 1: Anti-inflammatory Activity
A study conducted on structurally similar compounds demonstrated significant anti-inflammatory effects through inhibition of the 5-lipoxygenase pathway. The findings suggest that N-(3-methoxyphenyl)-2-{...} could be further optimized to enhance its potency and selectivity against inflammatory diseases.
Case Study 2: Anticancer Potential
Research involving a series of related compounds showed promising results against various cancer cell lines, including ovarian and lung cancers. The mechanism of action appears to involve disruption of cell cycle progression and induction of apoptosis, indicating that further exploration of this compound's derivatives could yield effective anticancer agents.
Q & A
Q. What are the critical steps for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
- Methodological Answer : The synthesis involves sequential coupling of substituted phenyl and heterocyclic precursors, with careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Key steps include:
- Acetylation of the methoxyphenyl amine precursor.
- Sulfur-mediated cyclization to form the tricyclic core.
- Final purification via column chromatography or recrystallization.
Reaction progress should be monitored using HPLC and NMR to confirm intermediate formation and final purity (>95%) .
Q. Which spectroscopic techniques are most reliable for structural characterization of this tricyclic compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing methoxy, sulfanyl, and aromatic groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C24H18ClN3O3S2) and isotopic patterns.
- X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms the tricyclic framework (e.g., bond angles and torsion angles) .
Q. How can preliminary biological activity screening be designed to assess this compound’s potential as a therapeutic agent?
- Methodological Answer :
- In vitro assays : Test against panels of cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations.
- Enzyme inhibition studies : Use fluorogenic substrates to measure activity against targets like kinases or proteases.
- Control experiments : Include structurally related analogs to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can contradictory data between computational reactivity predictions and experimental results be resolved?
- Methodological Answer :
- Validate computational models : Compare density functional theory (DFT) calculations (e.g., Gibbs free energy barriers) with kinetic experimental data (e.g., reaction rates under varying pH/temperature).
- Cross-validate parameters : Adjust solvent effects and transition-state approximations in simulations to align with observed regioselectivity or byproduct profiles .
Q. What strategies are effective for elucidating the mechanism of action in biological systems?
- Methodological Answer :
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets (e.g., kinase ATP-binding sites).
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) for top candidate targets.
- Knockout/knockdown models : Use CRISPR-Cas9 to validate target dependency in cellular assays .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Generative models : Train on datasets of similar tricyclic compounds to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
- Active learning loops : Integrate synthetic feasibility scoring (e.g., retrosynthetic analysis) with molecular dynamics simulations to prioritize derivatives for synthesis .
Q. What experimental approaches address discrepancies in biological activity across different assay platforms?
- Methodological Answer :
- Standardize protocols : Use identical cell lines, serum concentrations, and incubation times.
- Orthogonal assays : Confirm anti-inflammatory activity via both cytokine ELISA (e.g., TNF-α) and NF-κB reporter gene assays.
- Meta-analysis : Compare results with structurally analogous compounds in public databases (e.g., ChEMBL) to identify assay-specific biases .
Methodological Notes
- Data Validation : Cross-reference experimental results with PubChem datasets to ensure consistency in spectral and biological data .
- Theoretical Frameworks : Align mechanistic studies with established reaction pathways (e.g., Baldwin’s rules for cyclization) or biological pathways (e.g., apoptotic signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
